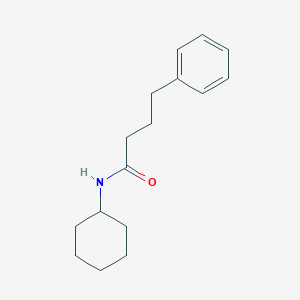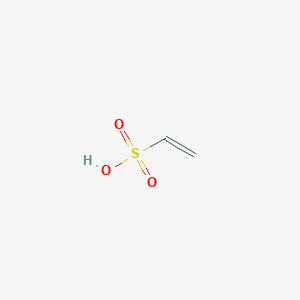
乙烯磺酸
描述
Synthesis Analysis
The synthesis of vinylsulfonic acid and its derivatives has been explored through various chemical processes, demonstrating the compound's versatility and potential in creating a wide range of chemical products. For instance, vinylsulfonic acid derivatives can be prepared from β-chloroethanesulfonyl chloride or carbyl sulfate, with the Reed process playing a crucial role in industrial synthesis due to its simplicity and efficiency (Distler, 1965). Other methods include the palladium-catalyzed decarboxylative coupling of cinnamic acids with aromatic sulfinic acid sodium salts, showcasing the adaptability of vinylsulfonic acid synthesis in the presence of catalysts (Guo et al., 2014).
Molecular Structure Analysis
Vinylsulfonic acid's molecular structure is pivotal in its reactivity and the variety of chemical reactions it can undergo. The vinyl group attached to the sulfonic acid moiety allows for the formation of polymers and copolymers, granting it unique properties and applications in different fields. Its molecular structure has been analyzed through various spectroscopic methods, providing insights into its chemical behavior and interaction with other compounds.
Chemical Reactions and Properties
The reactivity of vinylsulfonic acid encompasses a wide range of chemical reactions, including polymerization, esterification, and conjugate addition, among others. Its ability to undergo polymerization, as demonstrated in the preparation of poly(vinylsulfonic acid)-grafted solid phase acid catalysts, highlights its utility in catalysis and material science (Okayasu et al., 2009). Furthermore, its involvement in the synthesis of vinyl sulfones via various catalytic methods showcases its versatility in organic synthesis (Wei et al., 2014).
科学研究应用
Catalyst for Esterification Reactions: 从乙烯磺酸单体合成了一种新型的聚乙烯磺酸接枝固相酸催化剂,显示出在酯化反应中的催化活性 (Okayasu, Saito, Nishide, & Hearn, 2009)。
Radical Polymerization and Proton-Conductivity: 聚乙烯磺酸(PVS)具有高酸密度,作为固态有机硫酸的类似物。其自由基聚合导致高分子量的PVS产生,具有高质子导电性 (Okayasu, Hibino, & Nishide, 2011)。
Solid Acid Catalysts for Organic Synthetic Reactions: 合成了聚乙烯磺酸接枝材料,并在各种有机合成反应中将其用作固体酸催化剂,包括酯化和Friedel–Crafts酰化 (Okayasu, Saito, Nishide, & Hearn, 2010)。
Ribonuclease Adsorption: 表面上的乙烯磺酸酯聚合形成的涂层可以从溶液中吸附核糖核酸酶,有助于维持核糖核酸的完整性 (Smith, Soellner, & Raines, 2005)。
Chemistry and Industrial Importance: 乙烯磺酸的化学性质在塑料助剂、乳化剂和杀菌剂等方面已经变得具有工业重要性 (Distler, 1965)。
Ion-Exchange Displacement Chromatography: 聚乙烯磺酸钠盐(PVSNa)已被用作离子交换置换色谱中蛋白质分离的置换剂 (Jen & Pinto, 1990)。
Synthesis of Vinylsulfones: 乙烯磺酸参与了乙烯磺酮的合成,这在有机合成中很重要,并在各种生物活性中有应用 (Guo, Gui, Wang, & Tan, 2014)。
Membrane Capacitive Deionization: 基于乙烯磺酸的聚合物已被用于膜电容去离子,用于去除一价和二价盐 (Kim, Jeon, & Rhim, 2016)。
HIV Inhibitors: 一些磺酸聚合物,包括聚乙烯磺酸,已被确定为细胞中HIV-1和HIV-2的抑制剂 (Mohan, Schols, Baba, & De Clercq, 1992)。
Fibroblast Proliferation: 发现聚乙烯磺酸盐可以增强酸性成纤维细胞生长因子的活性,影响细胞增殖 (Hatanaka, Ohtsuki, & Kunou, 1994)。
未来方向
The synthesis of vinyl sulfones, including Vinylsulfonic acid, continues to be a significant area of interest for organic chemists . Recent advances have focused on the development of new methods for their preparation, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . These developments suggest a promising future for the use of vinyl sulfones in various applications, including drug design and medicinal chemistry .
作用机制
Target of Action
Vinylsulfonic acid primarily targets the enzyme Phosphonoacetaldehyde hydrolase in Bacillus cereus . This enzyme plays a crucial role in the metabolism of certain organisms.
Mode of Action
It is known that the compound’sC=C double bond is highly reactive . This allows it to readily react with nucleophiles in an addition reaction .
Biochemical Pathways
For instance, it can form 2-Aminoethanesulfonic acid with ammonia and 2-methylaminoethanesulfonic acid with methylamine .
Pharmacokinetics
It is known that the compound is a small molecule, which may influence its bioavailability .
Result of Action
The result of Vinylsulfonic acid’s action can vary depending on the context. In the electronic industry, it is used as the monomer in the preparation of highly acidic or anionic homopolymers and copolymers . These polymers are used as photoresists and as ion-conductive polymer electrolyte membranes (PEM) for fuel cells .
Action Environment
The action of Vinylsulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by pH and temperature . Furthermore, the compound’s action can be influenced by the presence of other chemical species in the environment .
属性
IUPAC Name |
ethenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVXSWCKKBEXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26101-52-0, 3039-83-6 (hydrochloride salt) | |
| Record name | Poly(vinylsulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047018 | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184-84-5 | |
| Record name | Vinylsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylsulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of vinylsulfonic acid?
A1: Vinylsulfonic acid has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.
Q2: What spectroscopic data is available for vinylsulfonic acid?
A2: Vinylsulfonic acid has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, and ESCA. These techniques provide insights into the chemical structure, functional groups, and bonding characteristics of the molecule. [, , ]
Q3: Is vinylsulfonic acid compatible with various materials?
A4: Research suggests that vinylsulfonic acid demonstrates good compatibility with a range of materials, including polyaniline, polystyrene, silica, polysaccharide-based gels, and poly(ether ether ketone). [, , , ] This versatility makes it suitable for diverse applications such as catalyst supports, membrane modifications, and composite material development.
Q4: What are the notable catalytic properties of poly(vinylsulfonic acid)?
A5: Poly(vinylsulfonic acid) (PVS) stands out as a strong solid-state acid catalyst, exhibiting high acid density comparable to sulfuric acid (IEC=9.2 meq·g−1). [] This property makes it highly effective in catalyzing reactions like esterification, Friedel-Crafts acylation, and condensation reactions, demonstrating superior performance compared to many other acid catalysts. [, ]
Q5: How does the presence of poly(vinylsulfonic acid) influence the hydrolysis reaction of dextrin?
A6: Studies reveal that poly(vinylsulfonic acid) can act as a catalyst in the hydrolysis of dextrin, slightly accelerating the reaction compared to sulfuric acid. [, , , ] Interestingly, the presence of the copolymer leads to a decrease in both enthalpy and entropy of activation compared to traditional catalysts, suggesting a different reaction mechanism.
Q6: How does the molecular weight of poly(vinylsulfonic acid) impact its catalytic activity in heterogeneous reactions?
A7: Research indicates that in heterogeneous reactions, such as the hydrolysis of fibrous cellulose, the rate acceleration provided by poly(vinylsulfonic acid) decreases with increasing density of the substrate. This is attributed to the limited penetration of the larger copolymer molecules into the amorphous region of the fiber. []
Q7: How does poly(vinylsulfonic acid) interact with amylose during hydrolysis?
A8: Studies show that poly(vinylsulfonic acid) exhibits Michaelis-Menten type catalytic behavior during the hydrolysis of amylose. [] This suggests the formation of a complex between the copolymer and amylose, characterized by a significant decrease in enthalpy and entropy.
Q8: What are the potential applications of vinylsulfonic acid in drug delivery?
A9: Vinylsulfonic acid-based hydrogels have shown promise in drug delivery applications. For instance, chemically cross-linked poly(acrylic-co-vinylsulfonic) acid hydrogels have been investigated for the controlled release of isosorbide mononitrate. These hydrogels exhibit pH-dependent swelling and drug release, making them suitable for targeted drug delivery. []
Q9: How is vinylsulfonic acid utilized in water treatment?
A10: Emulsion-templated poly(vinylsulfonic acid)-Ag nanocomposite beads with hierarchical porosity have been developed for water cleanup. [] These beads effectively remove Hg(II) and Rhodamine B dye and exhibit antibacterial properties against Escherichia coli and Staphylococcus aureus.
Q10: What role does vinylsulfonic acid play in fuel cell technology?
A11: Vinylsulfonic acid is a key component in the development of proton exchange membranes for fuel cells. [, ] Its ability to enhance proton conductivity makes it a promising material for improving the performance and efficiency of fuel cells.
Q11: Can vinylsulfonic acid be used to modify surfaces?
A12: Yes, vinylsulfonic acid can be grafted onto surfaces like polyaniline films using plasma-graft polymerization. This modification introduces cation-exchangeable groups, influencing the redox reaction mechanism of the material. [] This surface modification approach also shows promise in enhancing the hydrophilicity of polyamide surfaces for applications like reverse osmosis membranes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





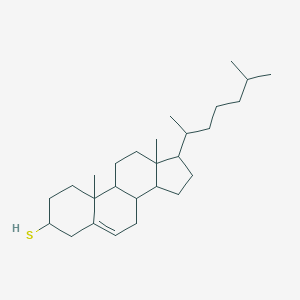
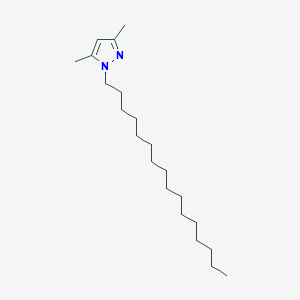
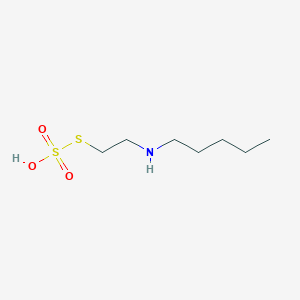
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)
